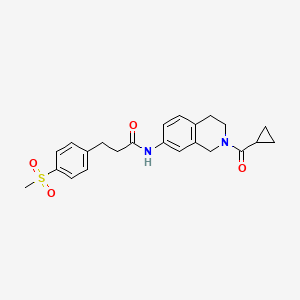
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and specific mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C30H32N2O4 with a molecular weight of approximately 488.58 g/mol. The compound features a complex structure that includes a tetrahydroisoquinoline moiety and a methylsulfonyl phenyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The cyclopropanecarbonyl group is introduced to enhance the pharmacological profile of the resulting compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds derived from the same structural framework. For instance, compounds similar to this compound have shown potent activity against various bacterial strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate strong antibacterial effects, with some exhibiting growth inhibition rates exceeding 85% against resistant strains .
COX Inhibition and Anti-inflammatory Effects
The compound has also been evaluated for its potential as a COX inhibitor. A study reported that related compounds demonstrated selective inhibition of COX-2 over COX-1, which is critical for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for certain derivatives was significantly higher than that of traditional NSAIDs like indomethacin .
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|---|
| Indomethacin | 0.039 | 0.49 | 0.079 |
| Compound 7a | 10.32 | 0.11 | 93.81 |
| Compound 7g | 7.90 | 0.20 | 39.50 |
Cytotoxicity Studies
Safety assessments showed that several derivatives were non-toxic to human cells at therapeutic doses, indicating a favorable safety profile for further development . Compounds were tested against human embryonic kidney cells to evaluate cytotoxic effects, ensuring that therapeutic doses remain within safe limits.
Case Studies
- Antibacterial Efficacy : A case study involving the testing of various derivatives against MRSA demonstrated that certain compounds achieved over 90% inhibition at low concentrations (MIC values ranging from 0.1 to 10 µg/mL). This suggests potential for clinical applications in treating resistant bacterial infections .
- Inflammation Models : In vivo models assessing inflammation indicated that the compound exhibited significant anti-inflammatory activity comparable to established treatments like celecoxib while maintaining a lower risk of adverse effects .
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-30(28,29)21-9-2-16(3-10-21)4-11-22(26)24-20-8-7-17-12-13-25(15-19(17)14-20)23(27)18-5-6-18/h2-3,7-10,14,18H,4-6,11-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVWEQNFSQZNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














